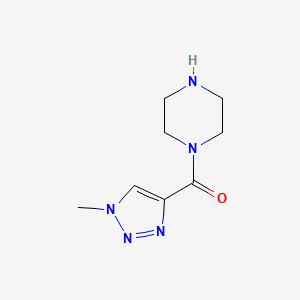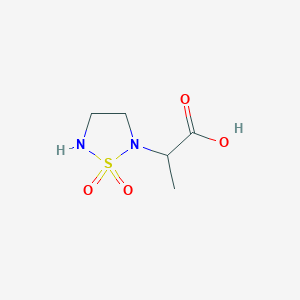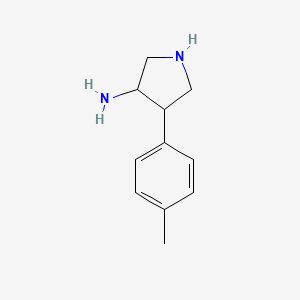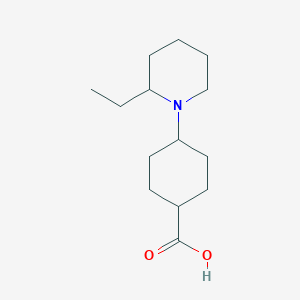
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . Cyclohexanecarboxylic acid, a component of the compound , can be prepared by the hydrogenation of benzoic acid .Scientific Research Applications
Catalysis and Synthesis
One of the primary research areas for derivatives of cyclohexane carboxylic acids, including 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid, is in catalysis and synthetic organic chemistry. For instance, a copper(II) metal-organic framework (MOF) demonstrated significant catalytic activity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in an ionic liquid and under mild conditions, highlighting the potential of such structures in facilitating organic transformations (Paul et al., 2016). This example underscores the importance of cyclohexane derivatives in developing new catalytic processes that are more efficient and environmentally friendly.
Material Science and Molecular Complexes
Research on cyclohexane carboxylic acid derivatives extends into material science, particularly in the formation of molecular complexes and cocrystals. For instance, cocrystals involving cyclohexanetricarboxylic acid and various bipyridine homologues have been studied for their unique hydrogen bonding interactions, which are crucial for developing materials with specific electronic and structural properties (Bhogala & Nangia, 2003). These interactions are fundamental in designing materials for electronics, photonics, and other applications.
Pharmaceutical Intermediates
Compounds related to this compound also find applications as intermediates in pharmaceutical synthesis. For example, the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a cyclohexene skeleton relevant to antiviral drugs, illustrates the versatility of cyclohexane derivatives in drug development processes (Cong & Yao, 2006). Such compounds are pivotal in constructing complex molecules with biological activity.
Environmental Chemistry
In the context of environmental chemistry, cyclohexane carboxylic acid derivatives have been explored for their potential in green chemistry applications. For instance, studies on oxidative cleavage of alkenes and alkynes using RuO4 in environmentally acceptable solvents point to the role of cyclohexane derivatives in developing more sustainable chemical processes (Griffith & Kwong, 2003). Such research is crucial for reducing the environmental impact of chemical manufacturing.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It’s known that piperidine derivatives have diverse modes of action depending on their specific structure and the class of pharmaceuticals they belong to . For instance, some piperidine derivatives inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structure and the class of pharmaceuticals they belong to .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific physiological environment in which they are administered .
Biochemical Analysis
Biochemical Properties
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds with piperidine moieties are known to exhibit interactions with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the cyclohexane carboxylic acid group may interact with enzymes involved in fatty acid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the activity of G-protein coupled receptors, which play a crucial role in cell signaling . This can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound may influence the expression of genes involved in metabolic pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine ring can interact with active sites of enzymes, altering their conformation and activity . This can result in the inhibition of enzyme activity, such as the inhibition of monoamine oxidase, which affects neurotransmitter levels . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to degradation and loss of activity . Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of fatty acids and neurotransmitters . For instance, the compound can modulate the activity of enzymes such as monoamine oxidase, affecting the levels of neurotransmitters like serotonin and dopamine . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism .
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIJPQXSOHPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
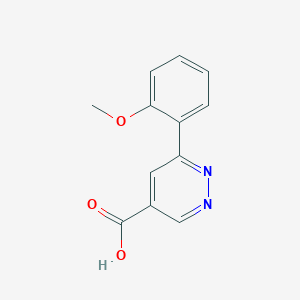
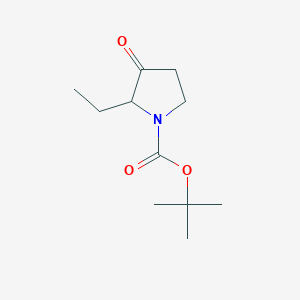

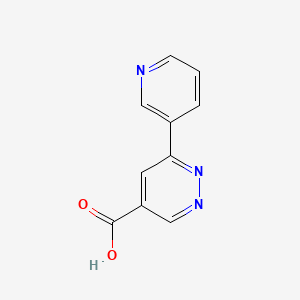
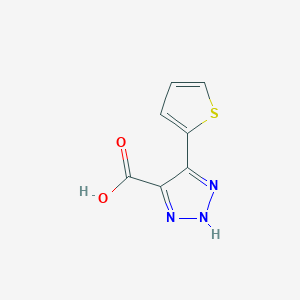
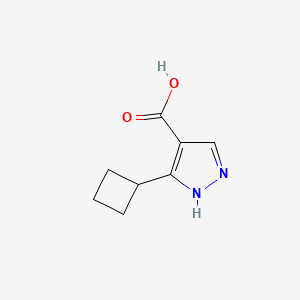

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)
